molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B182550
CAS No.: 5392-10-9
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9) is a brominated aromatic aldehyde with two methoxy groups at the 4- and 5-positions. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive heterocycles. Its synthesis typically involves bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) using Br₂ or alternative brominating agents like N-bromosuccinimide (NBS) or KBrO₃.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.

Molecular Mechanism

It is known that the compound is used in the preparation of benzylchromenylamines

Biological Activity

2-Bromo-4,5-dimethoxybenzaldehyde (CAS No. 5392-10-9) is a brominated aromatic aldehyde that has gained interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is synthesized through electrophilic aromatic substitution, primarily from veratraldehyde, using KBrO3 as a brominating agent. Understanding its biological activity is essential for potential applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The synthesis of this compound involves the bromination of veratraldehyde under acidic conditions. The process yields a grayish-white solid with a melting point of 142-144 °C and an overall yield of approximately 82% when optimized . Characterization techniques such as Thin Layer Chromatography (TLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the successful synthesis by identifying characteristic functional groups such as C-Br and C=O .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that halogenated benzaldehydes can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity against pathogens like Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

Emerging studies have highlighted the importance of benzaldehyde derivatives in developing antiparasitic agents. The incorporation of polar functionalities in related compounds has been shown to enhance their solubility and metabolic stability while maintaining antiparasitic activity . Although direct studies on this compound are scarce, its structural characteristics align with those of known antiparasitic agents.

Cytotoxicity and Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is a high gastrointestinal absorption compound with the ability to cross the blood-brain barrier (BBB). It acts as a CYP1A2 inhibitor but does not affect other cytochrome P450 enzymes significantly . This selective inhibition may influence its therapeutic applications and safety profile.

Study on Antimicrobial Properties

A comparative study evaluated various brominated aromatic compounds for their antimicrobial properties. Results indicated that compounds with similar structures to this compound showed promising activity against Gram-positive bacteria, suggesting potential for further exploration in medicinal applications .

Research on Antiparasitic Efficacy

In a study targeting malaria parasites, derivatives of benzaldehydes were optimized for improved aqueous solubility and metabolic stability. The findings suggested that modifications to the benzaldehyde structure could enhance efficacy against Plasmodium falciparum, indicating that similar strategies could be applied to this compound for potential antimalarial development .

Data Summary

Property Value
Molecular Weight244 g/mol
Melting Point142-144 °C
Log P (octanol-water)2.15
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), CYP2C19/2C9/2D6/3A4 (No)

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde typically involves the bromination of veratraldehyde using potassium bromate (KBrO3) in acidic conditions. This method allows for the generation of bromine in situ, minimizing the risks associated with handling elemental bromine.

Synthesis Methodology

  • Reagents : Veratraldehyde, KBrO3, glacial acetic acid.
  • Reaction Conditions : Electrophilic aromatic substitution under acidic conditions.
  • Yield : High yields (up to 82.03%) have been reported with a melting point of 142-144 °C .

Characterization Techniques

  • Thin Layer Chromatography (TLC) : Used for monitoring reaction progress.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups such as C-Br and C=O.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates the purity and identity of the compound .

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, the compound has been utilized to synthesize chalcone derivatives that exhibit significant cytotoxicity against breast cancer cell lines (MCF-7).

  • Case Study : A derivative synthesized from this compound showed an IC50 value of 1164 µg/mL against Vero cells and demonstrated a selectivity index of 27.58, indicating its potential as an anticancer agent with lower toxicity compared to standard drugs like doxorubicin .
CompoundIC50 (µg/mL)Selectivity Index
Doxorubicin10.61-
2'-Hydroxy-2-bromo-4,5-dimethoxychalcone116427.58

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions:

Claisen-Schmidt Reaction

This reaction involves the condensation of aldehydes with ketones to form chalcones. The use of this compound allows for the formation of complex structures with potential biological activity .

Electrophilic Aromatic Substitution

The compound can act as an electrophile in further synthetic transformations, leading to diverse functionalized products that are valuable in materials science and pharmaceuticals .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of new synthetic methodologies utilizing this compound as a key intermediate.
  • Exploration of its derivatives for enhanced biological activity against various cancer types.
  • Investigation into its potential applications in materials science due to its unique chemical properties.

Q & A

Q. Basic: What are the optimized synthetic routes for 2-Bromo-4,5-dimethoxybenzaldehyde?

Answer:
The compound is synthesized via bromination of 3,4-dimethoxybenzaldehyde. Two primary methods are documented:

  • Method A (MeOH solvent): Bromine (1.1 equiv) is slowly added to 3,4-dimethoxybenzaldehyde in methanol (0.6 M) at room temperature. After 1 hour, the mixture is concentrated, filtered, and washed with cold water/ether to yield 73% pure product .
  • Method B (AcOH solvent): Bromination in acetic acid may alter reaction kinetics due to increased acidity, though specific yields are not reported .
Parameter Method A Method B
SolventMethanolAcetic Acid
Bromine Equiv1.1Not specified
TemperatureRoom temperatureNot specified
Yield73%Not reported

Key considerations include slow bromine addition to avoid side reactions and solvent choice for optimal regioselectivity .

Q. Advanced: How can researchers resolve contradictions in reported yields for the bromination of 3,4-dimethoxybenzaldehyde?

Answer:
Yield variations arise from differences in:

  • Reaction conditions: Rapid bromine addition or elevated temperatures may cause over-bromination.
  • Workup protocols: Cold water/ether washing (Method A) improves purity compared to alternative methods .
  • Solvent polarity: Methanol stabilizes intermediates better than acetic acid, reducing side products.

Researchers should optimize by:

Controlling bromine addition rate (30 minutes minimum).

Using methanol for its balance of polarity and reactivity.

Implementing rigorous post-reaction purification (e.g., recrystallization) .

Q. Basic: What purification techniques are recommended for this compound?

Answer:

  • Filtration: Post-reaction, concentrate the mixture in vacuo and filter through a fritted funnel to remove insoluble impurities .
  • Washing: Use cold water and ether to eliminate residual bromine and byproducts.
  • Recrystallization: Ethyl acetate/hexanes mixtures enhance purity, confirmed by TLC (Rf = 0.36 in hexanes/EtOAc 80:20) .

Q. Advanced: What mechanistic insights explain the regioselective bromination at the 2-position of 3,4-dimethoxybenzaldehyde?

Answer:
Regioselectivity is governed by:

  • Electronic effects: Methoxy groups at positions 3 and 4 activate the ortho/para positions via electron donation.
  • Steric hindrance: The 4-methoxy group sterically blocks bromination at position 6, favoring position 2.
    Computational studies (e.g., Fukui function analysis) could further validate these effects, though such data are absent in current literature .

Q. Basic: How is this compound characterized spectroscopically?

Answer:

  • 1H NMR (500 MHz, CDCl3): δ 10.19 (s, aldehyde H), δ 7.41 (s, H-3), δ 7.06 (s, H-6), δ 3.80–3.90 (methoxy groups) .
  • IR: Strong C=O stretch at ~1690 cm⁻¹ and methoxy C-O stretches at ~1255 cm⁻¹ .
  • Melting Point: 146–152°C (purity indicator) .

Q. Advanced: How does this compound serve as a precursor in synthesizing nitrogen-containing heterocycles?

Answer:

  • Indole synthesis: CuI-catalyzed coupling with ethyl isocyanoacetate forms 5,6-dimethoxyindole-2-carboxylates, which are hydrolyzed and demethylated to DHICA (a melanin precursor) .
  • C-H Arylation: Pd-catalyzed coupling with nitroimidazoles yields aryl-heteroarene conjugates (85% yield, 212–214°C mp) .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Gloves, goggles, and lab coats.
  • First Aid:
    • Eye contact: Flush with water for 10–15 minutes .
    • Skin exposure: Wash with soap/water for ≥15 minutes .
  • Storage: Cool, dry conditions away from oxidizers .

Q. Advanced: What strategies mitigate side reactions during the synthesis of VND3207 from this compound?

Answer:

  • Intermediate purification: Column chromatography removes impurities before proceeding to subsequent steps.
  • Reaction monitoring: NMR tracks aldehyde conversion to ensure correct functional group transformation .

Q. Basic: What are the solubility properties of this compound in common organic solvents?

Answer:

  • High solubility: Methanol, DCM, DMA.
  • Low solubility: Cold water (exploited for recrystallization) .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations: Model transition states to predict regioselectivity in Suzuki-Miyaura couplings.
  • FMO analysis: HOMO/LUMO energies identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., PdCl2(PPh3)2/CuI systems) .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Bromo-4,5-dihydroxybenzaldehyde

  • Key Difference : Replaces methoxy groups with hydroxyl groups ().
  • Reactivity : Hydroxyl groups increase hydrogen bonding and susceptibility to oxidation, limiting stability under basic conditions.
  • Applications : Used in melanin biosynthesis (DHICA synthesis) but requires demethylation steps ().

2-Bromo-4,5-difluorobenzaldehyde

  • Key Difference : Fluorine substituents instead of methoxy groups ().
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted analogues.
  • Applications : Preferred in agrochemical synthesis due to fluorine’s metabolic stability ().

Regioisomers (e.g., 2-Bromo-3,4-dimethoxybenzaldehyde)

  • Synthesis Challenges : Bromination of 2,3-dimethoxybenzaldehyde yields complex mixtures or low-yield dibrominated products ().
  • Reactivity : Altered substituent positioning reduces utility in directed coupling reactions (e.g., indole synthesis) compared to 2-bromo-4,5-dimethoxybenzaldehyde ().

Physicochemical Properties

Compound Melting Point (°C) Substituent Effects Key Reactivity
This compound 142–146 Methoxy (electron-donating) directs bromination to 2-position High reactivity in CuI-catalyzed couplings
2-Bromo-4,5-dihydroxybenzaldehyde Not reported Hydroxyl (polar, oxidizable) Requires protective groups for stability
2-Bromo-4,5-difluorobenzaldehyde Not reported Fluorine (electron-withdrawing) Slower electrophilic substitution

Data Tables

Table 1: Bromination Yields of 3,4-Dimethoxybenzaldehyde Derivatives

Brominating Agent Compound Yield (%) Reference
Br₂ This compound 49–91.4
NBS This compound 52
KBrO₃ This compound 21.6–82.0

Table 2: Reactivity in CuI-Catalyzed Coupling Reactions

Compound Product Yield (%) Reference
This compound Indole-2-carboxylate 46–87
2-Bromo-4,5-difluorobenzaldehyde Not reported N/A

Preparation Methods

Direct Bromination Using Elemental Bromine

Methanol-Based Bromination at Industrial Scale

The most widely documented method involves electrophilic aromatic substitution of veratraldehyde with bromine in methanol. A 30 L glass reactor charged with 4.0 kg (24.07 mol) of veratraldehyde and 25 L methanol forms a homogeneous solution at 30°C . Bromine (4.4 kg, 27.53 mol) is added dropwise under cooling (<40°C), followed by 1 h stirring and reflux distillation to remove 9.5 L methanol. Post-cooling, 15 L water precipitates the product, which is filtered, washed with cold methanol, and dried under vacuum (50°C, 40 mbar) to yield 5.4 kg (91.4%) of this compound . Melting points (143–146°C) align closely with literature values (149–150°C), with TLC (Rf = 0.55, hexane/ethyl acetate 6:4) confirming purity .

Chloroform-Mediated Laboratory-Scale Synthesis

For smaller batches, veratraldehyde (10.0 g, 60.1 mmol) in dry chloroform (80 mL) reacts with bromine (3.2 mL, 62.5 mmol) under argon at 60°C for 6 h . Post-reaction concentration and methanol recrystallization yield 13.1 g (89%) of product with a sharp melting point (147–148°C) . This method emphasizes inert atmosphere use to prevent oxidative byproducts, though chloroform’s toxicity necessitates careful handling.

Alternative Bromination via In Situ Bromine Generation

KBrO₃/HBr System in Glacial Acetic Acid

To circumvent elemental bromine’s hazards, Khoirotun Nafillah (2024) developed a method using KBrO₃ and HBr in glacial acetic acid . Veratraldehyde (10 mmol) reacts with KBrO₃ (3.3 mmol) and HBr (47%, 1 mL) at room temperature for 45 min . Ice-water quenching and sodium thiosulfate neutralization yield a gray-white solid, recrystallized in ethanol to 82.03% purity (142–144°C) . FTIR confirms C–Br (1018 cm⁻¹), C=O (1680 cm⁻¹), and ether C–O (1265 cm⁻¹) stretches, while GC-MS shows m/z 244 (M⁺) .

Scale-Up Optimization

Mass variations of veratraldehyde (0.5–3.0 g) demonstrate nonlinear yield relationships: 0.5 g (21.63%), 1.0 g (82.03%), 2.0 g (69.38%), and 3.0 g (69.84%) . The 1.0 g scale maximizes efficiency, likely due to kinetic control and reduced side reactions at lower concentrations.

Industrial Protocols and Solvent Effects

Glacial Acetic Acid as Reaction Medium

A Chinese patent (CN101407474A) details bromination in glacial acetic acid: 100 g (0.602 mol) veratraldehyde and 30.8 mL bromine react at 20–30°C for 6 h, yielding 127.6 g (86.5%) product with mp 151–152°C . Acetic acid’s high polarity facilitates electrophilic substitution but requires corrosion-resistant equipment.

Tetrahydrofuran (THF)/Acetonitrile Mixtures

Post-bromination, the patent employs THF/acetonitrile (400 mL/200 mL) for subsequent cyanation, though this step falls outside the aldehyde synthesis . THF’s low boiling point (66°C) aids solvent removal but introduces flammability risks.

Comparative Methodological Analysis

ParameterMethanol/Bromine KBrO₃/HBr Glacial Acetic Acid
Yield (%)91.482.0386.5
Reaction Time (h)10.756
Temperature (°C)30–402520–30
Melting Point (°C)143–146142–144151–152
SafetyModerate (Br2 fumes)HighModerate (acid handling)

Elemental bromine in methanol offers the highest yield and shortest reaction time but poses significant inhalation and corrosion risks. The KBrO₃/HBr method, while safer, requires precise stoichiometry to avoid over-oxidation. Glacial acetic acid protocols balance yield and safety but demand extended reaction durations.

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQROBHFUDBOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
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DSSTOX Substance ID

DTXSID60202200
Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Molecular Weight

245.07 g/mol
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CAS No.

5392-10-9
Record name 6-Bromoveratraldehyde
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Record name 6-bromo-3,4-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxybenzaldehyde (398.8 g) is dissolved in acetic acid (1.8 liter), and thereto is added dropwise bromine (136 ml) at room temperature over a period of four hours. The mixture is stirred overnight, and thereto is added dropwise slowly again bromine (60 ml), and the mixture is stirred overnight. The reaction solution is added to water (7 liters), and the precipitated crystals are collected by filtration, washed with water, and dissolved in chloroform (2 liters). The chloroform solution is washed, dried, concentrated, and the residue is crystallized from dilsopropyl ether to give 6-bromo-3,4-dimethoxybenzaldehyde (470 g) as a colorless crystal.
Quantity
398.8 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
136 mL
Type
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Quantity
60 mL
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Name
Quantity
7 L
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Synthesis routes and methods II

Procedure details

To a solution of 500 g of 3,4-dimethoxybenzaldehyde in 2.5 L of methanol was added dropwise 529 g of bromine at room temperature (under cooling, if necessary) over 1 hour, and the mixture was stirred at the same temperature for 3 hours. To the reaction solution was added dropwise 2.5 L of water, and the crystals were precipitated. To the crystal suspension was added 20% aqueous sodium hydroxide solution at room temperature to adjust it to pH about 9 to 10, and then cooled. The precipitated crystals were collected by filtration and washed with water, and then dried at 50° C. for 12 hours to give 718.78 g of 6-bromo-3,4-dimethoxybenzaldehyde (yield: 98%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromination of 3,4-dimethoxybenzaldehyde using bromine in methanol to afford 2-bromo-4,5-dimethoxybenzaldehyde (B1).
Quantity
0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of bromine (0.96 g) in acetic acid (10 ml) was dropped into a solution of 3,4-dimethoxybenzaldehyde (1.0 g) in acetic acid (4 ml) and the mixture was stirred for three hours. Sodium thiosulfate was added to the reaction mixture, then sodium bicarbonate was added thereto and the mixture was filtered. The crude crystals collected by the filtration were recrystallized from chloroform-ether to give the title compound (0.83 g, 56%). The peaks of this compound in 1H-NMR (400 MHz, CDCl3) were as follows.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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